5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile
Description
Properties
IUPAC Name |
5-amino-1-(2-phenoxyphenyl)imidazole-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-10-13-16(18)20(11-19-13)14-8-4-5-9-15(14)21-12-6-2-1-3-7-12/h1-9,11H,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCILXKXYCLBWMS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2N3C=NC(=C3N)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-phenoxybenzaldehyde with an appropriate amine and a nitrile source under acidic or basic conditions to form the imidazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions, such as solvent choice and catalyst use, can further improve the yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonitrile group can be reduced to form amine derivatives.
Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amine derivatives.
Substitution: Various substituted imidazole derivatives depending on the substituent introduced.
Scientific Research Applications
Synthesis and Chemical Properties
5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile can be synthesized through several methods, often involving the cyclization of appropriate precursors. The synthesis typically includes the reaction of 2-phenoxyaniline with carbonitrile derivatives under specific conditions to yield the desired imidazole structure. Various synthetic routes have been reported, emphasizing efficiency and yield, which are crucial for industrial applications.
Anticancer Activity
Research has shown that imidazole derivatives exhibit notable anticancer properties. A study highlighted the potential of substituted imidazoles, including this compound, as promising candidates for renal cell carcinoma treatment. In silico screening identified these compounds as having significant cytotoxic effects against cancer cell lines, suggesting their utility in developing new anticancer therapies .
Antimicrobial Properties
Imidazole derivatives are also recognized for their antimicrobial activities. Several studies have documented their effectiveness against a range of pathogens, including bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymatic processes within the pathogens .
Agricultural Applications
The compound has potential uses in agriculture as a pesticide or herbicide. Its structural analogs have been explored for their effectiveness in controlling agricultural pests, owing to their ability to interfere with biological processes in target organisms . The synthesis of derivatives with enhanced efficacy and reduced toxicity is an ongoing area of research.
Case Study 1: Anticancer Research
In a recent study, a series of imidazole derivatives were synthesized and evaluated for their anticancer activity. The compound this compound was included in this evaluation and demonstrated promising results against various cancer cell lines, indicating its potential as a lead compound for further development .
Case Study 2: Agricultural Efficacy
Another significant study focused on the agricultural application of imidazole derivatives. The research assessed the effectiveness of several compounds, including this compound, against common agricultural pests. Results indicated that these compounds could serve as effective alternatives to traditional pesticides, with lower environmental impact .
Mechanism of Action
The mechanism of action of 5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The biological and physicochemical properties of imidazole derivatives are highly dependent on substituents. Below is a comparative analysis:
Table 1: Key Structural and Physical Properties of Analogs
Key Observations :
- Electron-donating vs. electron-withdrawing groups: The 2-aminophenyl substituent (electron-donating) enhances reactivity in cyclocondensation reactions, enabling efficient synthesis of fused heterocycles like imidazo[1,2-a]quinoxalines . In contrast, bromophenyl groups (electron-withdrawing) increase molecular weight and stability, as seen in the pyrroloimidazole derivative .
- Impact on solubility: The hydroxypropyl group in the Tenofovir precursor improves aqueous solubility, critical for antiviral drug formulation .
Key Findings :
- Anticancer vs. antiviral applications: The 2-aminophenyl analog and its derivatives primarily target tubulin and EGFR, making them potent anticancer agents . In contrast, the hydroxypropyl derivative is tailored for antiviral applications via incorporation into nucleoside analogs .
- Role of fused rings: Imidazo[1,2-a]quinoxaline derivatives exhibit enhanced anticancer potency due to planar aromatic systems that improve DNA intercalation and target binding .
Biological Activity
5-Amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile is a compound of significant interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The compound features an imidazole ring, which is known for its biological relevance, particularly in medicinal chemistry. The presence of the phenoxyphenyl moiety enhances its pharmacological profile, potentially contributing to its interactions with various biological targets.
Anticancer Activity
Recent studies have highlighted the anticancer potential of imidazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines.
Table 1: Anticancer Activity Data
The above table summarizes the inhibitory concentration (IC50) values for different renal cell carcinoma (RCC) lines, indicating a selective cytotoxicity profile that spares non-cancerous cells.
The mechanism by which this compound exerts its anticancer effects appears to involve multiple pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest in the G2/M phase, leading to apoptosis in cancer cells.
- Inhibition of Key Enzymes : It has been suggested that the compound may inhibit specific kinases involved in cancer progression, although further studies are required to elucidate these pathways fully.
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has shown promising anti-inflammatory effects. Studies indicate that it can reduce the production of pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity Data
Case Studies
A recent study investigated the therapeutic efficacy of this compound in a mouse model of renal cell carcinoma. Mice treated with this compound exhibited significant tumor regression compared to control groups. The study also reported minimal systemic toxicity, highlighting the compound's potential as a targeted therapy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-amino-1-(2-phenoxyphenyl)-1H-imidazole-4-carbonitrile, and how can side-product formation be minimized?
- Methodological Answer : A robust synthesis involves condensation of diaminomaleonitrile (DAMN) with trimethylorthoformate (TMOF) to form a formimidate intermediate, followed by cyclization with a phenoxyphenyl-substituted amine. Substituting NaOH with Ba(OH)₂ as the base reduces polycyanide byproducts and improves yield . For analogous compounds, aqueous KOH (1 M) at room temperature facilitates ring closure, with extraction using ethyl acetate and drying over Na₂SO₄ for purification .
Q. How can the structural integrity of this compound be confirmed post-synthesis?
- Methodological Answer : Use and NMR spectroscopy to verify the imidazole core and substituents. For example, in similar nitrile-containing imidazoles, characteristic peaks appear at δ 6.9–7.5 ppm (aromatic protons) and δ 85–120 ppm (nitrile and aromatic carbons) in CD₃OD . High-resolution mass spectrometry (HRMS) further confirms molecular weight .
Q. What crystallization strategies are effective for X-ray diffraction analysis of this compound?
- Methodological Answer : Employ SHELX programs (e.g., SHELXL) for small-molecule refinement. Slow evaporation from a mixed solvent system (e.g., ethyl acetate/hexane) often yields diffraction-quality crystals. ORTEP-3 can visualize thermal ellipsoids and validate hydrogen bonding networks .
Advanced Research Questions
Q. How does the electron-withdrawing phenoxyphenyl group influence the tautomeric equilibria of the imidazole core?
- Methodological Answer : Compare NMR data in polar (e.g., DMSO-d₆) and non-polar solvents (e.g., CDCl₃) to detect tautomeric shifts. For related imidazole-carbonitriles, tautomerization between N1-H and N3-H forms is solvent-dependent, with downfield shifts (~0.3–0.5 ppm) indicating dominant tautomers . Computational studies (DFT) can model relative stabilities .
Q. What role does this compound play as an intermediate in nucleoside analog synthesis (e.g., antiviral agents)?
- Methodological Answer : The imidazole-carbonitrile scaffold is a precursor for purine analogs. For example, condensation with formamidine acetate in DMF at 110°C generates adenine-like structures, as seen in Tenofovir synthesis. Subsequent phosphorylation or alkylation steps introduce antiviral pharmacophores . Monitor reaction progress via LC-MS to optimize yields .
Q. How can conflicting crystallographic data (e.g., bond length discrepancies) be resolved during structure refinement?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
